molecular formula C15H14N2O4 B14079379 N-Benzyl-3-methoxy-4-nitrobenzamide

N-Benzyl-3-methoxy-4-nitrobenzamide

Cat. No.: B14079379
M. Wt: 286.28 g/mol
InChI Key: YDXUWNXECMKARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-methoxy-4-nitrobenzamide is an organic compound with the molecular formula C15H14N2O4 It is a benzamide derivative, characterized by the presence of a benzyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-4-nitrobenzamide typically involves the condensation of 3-methoxy-4-nitrobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyl and methoxy groups contribute to the compound’s overall stability and reactivity. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methoxy-3-nitrobenzamide
  • N-Benzyl-4-methyl-3-nitrobenzamide
  • N-Benzhydryl-4-methyl-3-nitrobenzamide

Uniqueness

N-Benzyl-3-methoxy-4-nitrobenzamide is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. The presence of the benzyl group also enhances its potential for various chemical modifications and applications .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-benzyl-3-methoxy-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-21-14-9-12(7-8-13(14)17(19)20)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)

InChI Key

YDXUWNXECMKARP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.